molecular formula C19H16N2O3S2 B12129387 N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12129387
M. Wt: 384.5 g/mol
InChI Key: VJHBEVIMNGUWCZ-YBEGLDIGSA-N
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Description

N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydroxyphenyl group, and a methylbenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with 4-methylbenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced thiazolidinone derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thiazolidinone ring is known to interact with proteins, potentially inhibiting their function. The compound’s overall structure allows it to bind to multiple targets, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Similar structure but lacks the thiazolidinone ring.

    4-methylbenzylidene thiazolidinone: Contains the thiazolidinone ring but lacks the hydroxyphenyl group.

Uniqueness

N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of functional groups, which confer a wide range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H16N2O3S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C19H16N2O3S2/c1-12-2-4-13(5-3-12)10-16-18(24)21(19(25)26-16)11-17(23)20-14-6-8-15(22)9-7-14/h2-10,22H,11H2,1H3,(H,20,23)/b16-10-

InChI Key

VJHBEVIMNGUWCZ-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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